molecular formula C8H5BrN2O B6253764 6-bromo-1H-indazole-4-carbaldehyde CAS No. 1444616-24-3

6-bromo-1H-indazole-4-carbaldehyde

Cat. No.: B6253764
CAS No.: 1444616-24-3
M. Wt: 225
InChI Key:
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Description

6-Bromo-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 6-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indazole-4-carbaldehyde typically involves the bromination of 1H-indazole followed by formylation. One common method includes:

    Bromination: Starting with 1H-indazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 6-position.

    Formylation: The brominated intermediate is then subjected to a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 6-bromo-1H-indazole-4-carboxylic acid.

    Reduction: 6-bromo-1H-indazole-4-methanol.

    Substitution: Various 6-substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1H-indazole-4-carbaldehyde is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

    Biology: Indazole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research into indazole derivatives has shown promise in developing new therapeutic agents for treating various diseases.

    Industry: This compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, indazole derivatives often interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Chloro-1H-indazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    1H-indazole-4-carbaldehyde: Lacks the halogen substitution at the 6-position.

    6-Bromo-1H-indazole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 4-position.

Uniqueness: 6-Bromo-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.

This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry.

Properties

CAS No.

1444616-24-3

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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